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Compound of Interest

Compound Name: MK-8033

Cat. No.: B609103

An In-depth Analysis of the Chemical Structure, Properties, and Preclinical Profile of a c-
Met/Ron Kinase Inhibitor

This technical guide provides a comprehensive overview of MK-8033, a potent and selective
dual inhibitor of the c-Met and Ron receptor tyrosine kinases. Developed for researchers,
scientists, and drug development professionals, this document details the chemical structure,
physicochemical properties, mechanism of action, and key preclinical findings for MK-8033. Al
gquantitative data is presented in structured tables, and detailed methodologies for cited
experiments are provided to facilitate reproducibility and further investigation.

Chemical Structure and Physicochemical Properties

MK-8033 is a novel small molecule inhibitor characterized by a 5H-benzo[1][2]cyclohepta[1,2-
b]pyridin-5-one core. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identity of MK-8033
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Identifier Value
1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-
IUPAC Name benzo[1][2]cyclohepta[l,2-b]pyridin-7-yl]-N-

(pyridin-2-ylmethyl)methanesulfonamide[3]

Molecular Formula

C25H21Ns503S[3]

Molecular Weight

471.53 g/mol [3]

CAS Number

1001917-37-8[3]

SMILES String

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=0)C
=C(C=C4)CS(=0)
(=0)NCC5=CC=CC=N5)N=C2[3]

A summary of the available physicochemical properties of MK-8033 is provided in Table 2. It is

important to note that experimentally determined values for pKa, logP, and aqueous solubility

are not widely published in the public domain.

Table 2: Physicochemical Properties of MK-8033

Property Value Notes
Predicted values may be

pKa Data not publicly available obtained using computational
models.
Predicted values may be

logP Data not publicly available obtained using computational
models.

- ) Quantitative aqueous solubility
Solubility Soluble in DMSO

data is not publicly available.

Mechanism of Action and In Vitro Potency

MK-8033 is an ATP-competitive inhibitor that demonstrates high affinity for the activated

(phosphorylated) conformation of the c-Met kinase domain.[3] This preferential binding to the
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active state contributes to its specificity.[3] It also potently inhibits the Ron kinase, another
member of the Met family.[1] The inhibitory activity of MK-8033 has been characterized in
various enzymatic and cell-based assays.

Table 3: In Vitro Inhibitory Activity of MK-8033

Target/Assay ICs0 (NM) Notes

c-Met (wild-type) 1 Enzymatic assay.[1]
Ron 7 Enzymatic assay.[1]
c-Met (Y1230C mutant) 0.6 Enzymatic assay.[3]
c-Met (Y1235D mutant) 1.0 Enzymatic assay.[3]
c-Met (M1250T mutant) 0.9 Enzymatic assay.[3]

GTL-16 is a gastric carcinoma
GTL-16 Cell Proliferation 580 cell line with c-Met
amplification.[4]

The inhibition of c-Met by MK-8033 leads to the suppression of downstream signaling
pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for tumor cell
proliferation, survival, and invasion.[4]
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MK-8033 Inhibition of c-Met/Ron Signaling Pathway.

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical

characterization of MK-8033.

c-Met Kinase Inhibition Assay (Enzymatic)

This protocol describes a typical in vitro kinase assay to determine the ICso of MK-8033 against

the c-Met enzyme.
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c-Met Enzymatic Assay Workflow

Prepare Assay Plate:
- Add recombinant c-Met enzyme
- Add varying concentrations of MK-8033

Y

Initiate Reaction:
- Add ATP and substrate (e.g., poly(Glu,Tyr) 4:1)

Y

Incubate:
- Typically at 30°C for a defined period (e.g., 60 minutes)

Y

Detect Product Formation:
- Use a detection reagent (e.g., ADP-Glo™)
- Measure luminescence

Y

Data Analysis:
- Plot luminescence vs. MK-8033 concentration
- Calculate ICso using non-linear regression

Click to download full resolution via product page

Workflow for c-Met Kinase Inhibition Assay.

Methodology:

Plate Preparation: Recombinant human c-Met kinase is added to the wells of a microplate. A
serial dilution of MK-8033 in an appropriate solvent (e.g., DMSO) is then added to the wells.

Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing
ATP and a suitable substrate, such as poly(Glu,Tyr) 4:1.

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific
duration to allow the enzymatic reaction to proceed.

Detection: The amount of product (ADP) formed is quantified using a detection reagent, such
as ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.
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o Data Analysis: The luminescence is measured using a microplate reader. The data is then
plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and
the ICso value is determined by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative activity of MK-8033 in a cancer

cell line.

Cell Proliferation (MTT) Assay Workflow

Seed Cells:
- Plate cells (e.g., GTL-16) in a 96-well plate
- Allow cells to adhere overnight

[

)

A

4

Treat with
- Add serial dilutions o

f MK-8033 to the wells

MK-8033:

A

4

Incubate:
- Typically for 72 hours at 37°C, 5% CO:2

(

)

Add MTT

- Incubate for 2-4 hours to

(

Reagent:

allow formazan formation

A

4

Solubilize
Add a solubilization solution
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A

4

Measure Al
- Read absorbance at a speci

(
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)
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[

Data Analysis:
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J
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Workflow for Cell Proliferation (MTT) Assay.
Methodology:

o Cell Seeding: Cancer cells (e.g., GTL-16) are seeded into a 96-well plate at a predetermined
density and allowed to attach overnight.
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o Compound Treatment: The cells are then treated with various concentrations of MK-8033.

¢ Incubation: The plate is incubated for a period of time (e.g., 72 hours) to allow for cell
proliferation.

o MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
(MTT) is added to each well. Viable cells with active metabolism convert the MTT into a
purple formazan product.

o Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance of each well is measured using a microplate
reader at a wavelength of approximately 570 nm.

» Data Analysis: The absorbance values are used to calculate the percentage of cell viability
relative to untreated control cells, and the ICso value is determined.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of MK-8033
in a mouse xenograft model.
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Tumor Xenograft Study Workflow

Tumor Cell Implantation:
- Subcutaneously inject cancer cells (e.g., GTL-16)

into immunocompromised mice

Y

Tumor Growth:
- Allow tumors to reach a palpable size (e.g., 100-200 mm3)

Y

Randomization:
- Randomly assign mice to treatment groups (vehicle control, MK-8033)

Y

Treatment Administration:
- Administer MK-8033 (e.g., orally) at specified doses and schedule

Y

Monitoring:
- Measure tumor volume and body weight regularly

Y

Study Endpoint:
- Euthanize mice when tumors reach a predetermined size or at the end of the study period

Y

Data Analysis:
- Compare tumor growth between treatment and control groups

Click to download full resolution via product page

Workflow for In Vivo Tumor Xenograft Study.

Methodology:

e Cell Implantation: A suspension of human cancer cells (e.g., GTL-16) is subcutaneously
injected into the flank of immunocompromised mice (e.g., hude or SCID mice).

e Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, at which
point the mice are randomized into different treatment groups, including a vehicle control
group and one or more MK-8033 dose groups.

e Drug Administration: MK-8033 is administered to the mice according to a predetermined
schedule and route (e.g., oral gavage).

e Monitoring: Tumor size and body weight are measured regularly throughout the study.
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o Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in
the MK-8033-treated groups to the vehicle control group.

Pharmacokinetics and Clinical Development

Pharmacokinetic studies in preclinical models have shown that MK-8033 has moderate
clearance and favorable oral bioavailability.[1]

Table 4. Pharmacokinetic Parameters of MK-8033 in Preclinical Species

Species Tal2 (h) Bioavailability (%)
Rat 0.8 35
Dog 3.1 33

MK-8033 advanced to a first-in-human Phase | clinical trial in patients with advanced solid
tumors.[4][5] The study established the maximum tolerated dose (MTD) and characterized the

safety profile and preliminary clinical activity.

Table 5: Summary of Phase | Clinical Trial of MK-8033

Parameter Finding

Maximum Tolerated Dose (MTD) 750 mg twice daily[4]

o o Fatigue, nausea, vomiting, transaminitis,
Dose-Limiting Toxicities (DLTs) )
hypokalemia[4]

Fatigue (28.3%), nausea (21.7%), alopecia

Most Frequent Toxicities
(19.6%)[4]

One partial response and eight cases of stable

Clinical Activit
y disease were observed.[4]

Despite being well-tolerated, further clinical development of MK-8033 was discontinued due to

limited clinical activity.[5]
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Conclusion

MK-8033 is a potent and selective dual inhibitor of c-Met and Ron kinases with a distinct
preference for the activated kinase conformation. It has demonstrated significant anti-
proliferative and anti-tumor activity in preclinical models. While the compound was found to be
safe and well-tolerated in a Phase | clinical trial, it exhibited limited clinical efficacy, leading to
the cessation of its development. The information presented in this technical guide provides a
comprehensive resource for researchers interested in the chemical and biological properties of
MK-8033 and its potential as a pharmacological tool for studying c-Met and Ron signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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